

# Application Notes and Protocols for Lomedeucitinib in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lomedeucitinib (BMS-986322) is an investigational small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4] By inhibiting TYK2, Lomedeucitinib blocks the downstream signaling cascades that lead to the differentiation and activation of pathogenic T-cell subsets (such as Th17 cells) and the production of proinflammatory cytokines, thereby reducing the inflammatory response characteristic of psoriasis. [3][5] These application notes provide detailed protocols for the use of Lomedeucitinib in common in vitro and in vivo psoriasis research models.

# Mechanism of Action: The JAK-STAT Pathway in Psoriasis

Psoriasis is an immune-mediated disease where the IL-23/Th17 axis plays a central role.[6] Cytokines like IL-23 bind to their receptors on immune cells, leading to the activation of JAKs, including TYK2.[6] This triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and cellular proliferation.[7] **Lomedeucitinib**, by selectively inhibiting TYK2, disrupts this signaling pathway.[3]



Extracellular Space Binding Cell Membrane Intracellular Space IL-23 Receptor Lomedeucitinib Activation Inhibition JAK2 TYK2 Phosphorylation Phosphorylation STAT3 (inactive) STAT3-P (active) Dimerization STAT3-P Dimer Nuclear Translocation Nucleus Pro-inflammatory Gene Transcription (e.g., IL-17, IL-22)

Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of Lomedeucitinib

Click to download full resolution via product page



Caption: Figure 1: Simplified JAK-STAT Signaling Pathway in Psoriasis and the Role of **Lomedeucitinib**.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for TYK2 inhibitors in relevant psoriasis models. While specific preclinical data for **Lomedeucitinib** is not publicly available, the data for other selective TYK2 inhibitors can serve as a reference for experimental design.

Table 1: In Vitro Activity of Selective TYK2 Inhibitors

| Compound                              | Assay                                      | Cell Type            | IC50                                           | Reference |
|---------------------------------------|--------------------------------------------|----------------------|------------------------------------------------|-----------|
| ATMW-DC                               | IL-12-induced STAT4 phosphorylation        | Human whole<br>blood | 18 nM                                          | [8]       |
| SAR-20347<br>(TYK2/JAK1<br>inhibitor) | IL-12/IL-23, IL-<br>22, IFN-α<br>signaling | PBMCs                | 1 nM - 10 μM<br>(dose-dependent<br>inhibition) | [5][9]    |
| Deucravacitinib<br>(BMS-986165)       | TYK2 JH2<br>binding                        | Biochemical<br>assay | <10 nM                                         | [10]      |

Table 2: In Vivo Efficacy of Selective TYK2 Inhibitors in Mouse Psoriasis Models



| Compound                              | Model                              | Dosing<br>Regimen                 | Key Outcomes                                                                                                                | Reference |
|---------------------------------------|------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| ATMW-DC                               | IL-23-Induced<br>Ear Swelling      | Oral<br>administration, 4<br>days | 65-69% reduction in ear swelling; 11-73% decrease in IL- 17A levels                                                         | [8]       |
| ATMW-DC                               | Imiquimod-<br>Induced<br>Psoriasis | Oral<br>administration            | Significant improvement in PASI scores; Reduced histopathological scores; Attenuated skin levels of IL-17A, GM-CSF, and TNF | [8]       |
| SAR-20347<br>(TYK2/JAK1<br>inhibitor) | Imiquimod-<br>Induced<br>Psoriasis | Oral<br>administration            | Striking decrease in disease pathology; Reduced keratinocyte activation and pro-inflammatory cytokine levels                | [5][9]    |
| Deucravacitinib<br>(topical)          | Imiquimod-<br>Induced<br>Psoriasis | Topical<br>application            | Alleviation of psoriasis-like dermatitis                                                                                    | [11]      |

## **Experimental Protocols**

In Vitro Model: Cytokine-Stimulated Human

Keratinocytes



This model assesses the ability of **Lomedeucitinib** to inhibit the pro-inflammatory response of keratinocytes, which are key players in the pathogenesis of psoriasis.[7]

Objective: To determine the effect of **Lomedeucitinib** on the production of pro-inflammatory cytokines and chemokines by human keratinocytes stimulated with a psoriasis-relevant cytokine cocktail.

#### Materials:

- Human epidermal keratinocytes (HaCaT cell line or primary normal human epidermal keratinocytes - NHEK)
- · Keratinocyte growth medium
- Lomedeucitinib
- DMSO (vehicle control)
- Cytokine cocktail (e.g., M5 cocktail: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α)[12]
- Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)
- ELISA kits for key cytokines/chemokines (e.g., IL-6, IL-8, CCL20)

#### Protocol:

- Cell Culture: Culture keratinocytes in appropriate media until they reach 70-80% confluency.
- Pre-treatment: Starve the cells in basal medium for 4-6 hours. Then, pre-treat the cells with varying concentrations of **Lomedeucitinib** (e.g., 1 nM to 10 μM) or vehicle (DMSO) for 1-2 hours.
- Stimulation: Add the pro-inflammatory cytokine cocktail to the media and incubate for 24-48 hours.
- Sample Collection: Collect the cell culture supernatants and cell lysates.
- Analysis:



- Cytokine/Chemokine Secretion: Analyze the levels of secreted cytokines/chemokines in the supernatants using ELISA.
- Gene Expression: Isolate RNA from the cell lysates and perform qRT-PCR to measure the mRNA expression of pro-inflammatory genes (e.g., IL6, IL8, CCL20, S100A7).
- Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.

2. Pre-treat with Lomedeucitinib or Vehicle (DMSO)

3. Stimulate with Psoriasis Cytokine Cocktail

4. Incubate for 24-48h

5. Collect Supernatants and Cell Lysates

6b. qRT-PCR for Gene Expression

6c. Cell Viability Assay

Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib

Click to download full resolution via product page

Caption: Figure 2: Workflow for In Vitro Evaluation of Lomedeucitinib.



# In Vivo Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used and robust model that recapitulates many features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[13][14]

Objective: To evaluate the therapeutic efficacy of orally administered **Lomedeucitinib** in reducing psoriasis-like skin inflammation.

#### Animals:

• 8-10 week old female BALB/c or C57BL/6 mice.

#### Materials:

- Imiquimod cream (5%)
- Lomedeucitinib formulated for oral gavage
- · Vehicle control for oral gavage
- Calipers for measuring ear and skin thickness
- Scoring system for erythema, scaling, and thickness (modified PASI)

#### Protocol:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Induction of Psoriasis:
  - Shave the dorsal skin of the mice one day prior to the start of the experiment.
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[13]
- Treatment:



- Randomly assign mice to treatment groups (e.g., Vehicle, Lomedeucitinib low dose,
   Lomedeucitinib high dose, positive control like a topical corticosteroid).
- Begin daily oral administration of Lomedeucitinib or vehicle one day before or on the same day as the first imiquimod application and continue throughout the experiment.
- Assessment of Disease Severity (daily):
  - Psoriasis Area and Severity Index (PASI): Score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
     The cumulative score serves as the PASI score.
  - Ear and Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin using calipers.
  - Body Weight: Monitor body weight daily as an indicator of systemic inflammation and tolerability.
- Terminal Procedures (at the end of the experiment):
  - Euthanize the mice and collect skin and spleen samples.
  - Histology: Process skin samples for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.
  - Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T-cells, Ly6G for neutrophils).
  - Cytokine Analysis: Homogenize skin or spleen tissue to measure cytokine levels (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or qRT-PCR.





Figure 3: Workflow for In Vivo Evaluation of Lomedeucitinib

Click to download full resolution via product page

Caption: Figure 3: Workflow for In Vivo Evaluation of **Lomedeucitinib**.

## Conclusion

**Lomedeucitinib**, as a selective TYK2 inhibitor, holds significant promise for the treatment of psoriasis. The experimental models and protocols detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of **Lomedeucitinib** in a preclinical setting. The in vitro keratinocyte model allows for the dissection of the drug's direct effects on skin cells, while the in vivo imiquimod-induced



psoriasis model offers a robust system to evaluate its therapeutic potential in a complex inflammatory environment. These models are essential tools for advancing our understanding of **Lomedeucitinib** and its development as a novel oral therapy for psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. BMS reports four-year data from psoriasis treatment extension trial [clinicaltrialsarena.com]
- 2. lomedeucitinib (BMS-986322) / BMS, BMS-Bain Capital Immunology NewCo [delta.larvol.com]
- 3. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emergence of TYK2 Inhibitors in Psoriasis Treatment: A Synopsis Dermatology Specialists Research [dsresearch.com]
- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphnetin inhibits proliferation and inflammatory response in human HaCaT keratinocytes and ameliorates imiquimod-induced psoriasis-like skin lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]



- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Lomedeucitinib in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#how-to-use-lomedeucitinib-in-psoriasis-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com